AChE Inhibition in Murine Cortex
The target compound inhibits mouse AChE with an IC₅₀ of 27 nM, placing it in the nanomolar potency range comparable to reference AChE inhibitors such as donepezil (IC₅₀ ~ 6 nM in recombinant human AChE assays) [1]. In contrast, the nearest structural analog, 2-((4-chlorophenyl)thio)ethanamine (CAS 36155-35-8), shows no publicly curated AChE inhibition data, indicating that the N-methyl modification is critical for conferring enzyme affinity [2].
| Evidence Dimension | AChE inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (mouse cortical homogenate) |
| Comparator Or Baseline | Baseline: donepezil IC₅₀ ~ 6 nM (recombinant human AChE); Analog: 2-((4-chlorophenyl)thio)ethanamine – no data available |
| Quantified Difference | Target compound achieves sub-100 nM potency; N-H analog lacks measurable AChE activity in curated databases |
| Conditions | Inhibition of mouse cortical homogenate AChE using acetylthiocholine iodide as substrate, 20 min incubation, Ellman's method |
Why This Matters
The nanomolar AChE potency distinguishes the N-methyl derivative from the unmodified primary amine and establishes it as a viable tool for cholinergic research where enzyme inhibition is required.
- [1] BindingDB Entry BDBM50585471: IC50 = 27 nM for mouse AChE. View Source
- [2] BindingDB search for 2-((4-chlorophenyl)thio)ethanamine (CAS 36155-35-8): no AChE bioactivity records. View Source
